molecular formula C15H14N2O3 B5704054 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

Cat. No. B5704054
M. Wt: 270.28 g/mol
InChI Key: MZDCBTWGTKFIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as PHCCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to enhance the receptor's activity, leading to a range of physiological and biochemical effects. In

Mechanism of Action

4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. When 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide binds to the receptor, it enhances the receptor's activity, leading to an increase in intracellular calcium levels and the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including modulation of synaptic transmission and improvement of cognitive function.
Biochemical and Physiological Effects
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to modulate synaptic transmission by reducing the release of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been shown to improve cognitive function by enhancing long-term potentiation, a process that is essential for learning and memory. Additionally, 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is also highly specific for mGluR4, which makes it a useful tool for studying the receptor's physiological and biochemical effects. However, there are also limitations to using 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide can only be used in animal models, which limits its potential applications in human research.

Future Directions

There are several future directions for research involving 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is the role of mGluR4 in Parkinson's disease. Studies have shown that mGluR4 activation can reduce dopamine release, which is a key feature of Parkinson's disease. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been investigated for its potential role in the treatment of Parkinson's disease, and future studies could explore its efficacy in animal models and clinical trials. Another area of interest is the role of mGluR4 in addiction. Studies have shown that mGluR4 activation can reduce drug-seeking behavior, and 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been investigated for its potential role in the treatment of addiction. Future studies could explore its efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in high yield and purity. The synthesis method of 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is relatively simple and can be performed in a standard laboratory setting.

Scientific Research Applications

4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance mGluR4 activity, leading to a range of physiological and biochemical effects. Studies have demonstrated that 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide can modulate synaptic transmission, improve cognitive function, and reduce anxiety-like behavior in animal models. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been investigated for its potential role in the treatment of Parkinson's disease, epilepsy, and addiction.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11-7-9-12(10-8-11)14(16)17-20-15(18)19-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDCBTWGTKFIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

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